4-((4-methyl-2-oxo-2H-chromene-3-carboxamido)methyl)cyclohexanecarboxylic acid
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Overview
Description
4-((4-methyl-2-oxo-2H-chromene-3-carboxamido)methyl)cyclohexanecarboxylic acid is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Scientific Research Applications
4-((4-methyl-2-oxo-2H-chromene-3-carboxamido)methyl)cyclohexanecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-methyl-2-oxo-2H-chromene-3-carboxamido)methyl)cyclohexanecarboxylic acid typically involves multiple steps. One common method starts with the preparation of 4-methyl-2-oxo-2H-chromene-3-carboxylic acid, which is then reacted with cyclohexanecarboxylic acid through an amide coupling reaction. The reaction conditions often involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of automated synthesis equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-((4-methyl-2-oxo-2H-chromene-3-carboxamido)methyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Mechanism of Action
The mechanism of action of 4-((4-methyl-2-oxo-2H-chromene-3-carboxamido)methyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2-oxo-2H-chromene-3-carboxylic acid
- 4-methyl-2-oxo-2H-chromene-7-carboxylic acid
- 4-methyl-2-oxo-2H-chromene-8-carboxylic acid
Uniqueness
What sets 4-((4-methyl-2-oxo-2H-chromene-3-carboxamido)methyl)cyclohexanecarboxylic acid apart from similar compounds is its unique amide linkage, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-[[(4-methyl-2-oxochromene-3-carbonyl)amino]methyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-11-14-4-2-3-5-15(14)25-19(24)16(11)17(21)20-10-12-6-8-13(9-7-12)18(22)23/h2-5,12-13H,6-10H2,1H3,(H,20,21)(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPCLJWVKXNVSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC=CC=C12)C(=O)NCC3CCC(CC3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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